molecular formula C16H18N2OS2 B2963390 3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 302929-57-3

3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B2963390
CAS No.: 302929-57-3
M. Wt: 318.45
InChI Key: PUFXGHRVWMKUKX-UHFFFAOYSA-N
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Description

3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H18N2OS2 and its molecular weight is 318.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

  • Regioselective Synthesis of Pyrimidinones : A study reports a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the potential for creating compounds with specific structural features for targeted applications, such as medicinal chemistry and material science (Santos et al., 2015).

  • Heterocyclic β-Enamino Esters Synthesis : Research demonstrates the addition and cyclization reactions of furanones, leading to the formation of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. This process highlights the synthetic versatility of pyrimidinone derivatives in constructing complex heterocyclic frameworks, which are foundational in pharmaceutical development (Huang & Wamhoff, 1984).

  • Antifolate Activity of Pyrrolopyrimidines : The design and synthesis of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates indicate their potential as dihydrofolate reductase (DHFR) inhibitors. Such compounds are vital in the development of antitumor agents and treatments for opportunistic infections in immunocompromised patients, demonstrating the therapeutic applications of pyrimidinone derivatives (Gangjee et al., 2007).

  • Synthesis of Antimicrobial Derivatives : A study on the synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups showcases the antimicrobial potential of pyrimidinone derivatives. The investigation of sulfone group effects on antimicrobial efficacy provides insights into designing new compounds for combating bacterial and fungal infections (Alsaedi et al., 2019).

  • Development of Antithrombotic Compounds : Research into the conversion of certain tetrahydropyridine carboxylic acid methyl esters into antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones reveals the compound's potential in creating treatments with favorable cerebral and peripheral effects. This underscores the therapeutic relevance of pyrimidinone derivatives in cardiovascular health (Furrer et al., 1994).

Properties

IUPAC Name

3-prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-3-9-18-15(19)13-11-7-5-6-8-12(11)21-14(13)17-16(18)20-10-4-2/h3-4H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFXGHRVWMKUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC=C)SC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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